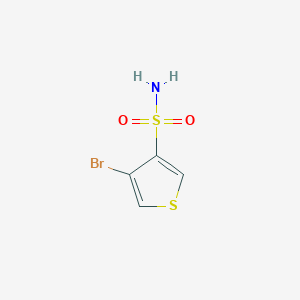
4-Bromothiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromothiophene-3-sulfonamide is a chemical compound that belongs to the class of thiophene-based sulfonamides Thiophene is a five-membered aromatic ring containing sulfur, and sulfonamides are compounds that contain the sulfonamide functional group (R-SO₂NH₂)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiophene-3-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method is the bromination of thiophene at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 4-bromothiophene is then subjected to sulfonamide formation by reacting with sulfonamide precursors under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromothiophene-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Reactions: Products include substituted thiophene derivatives.
Oxidation Reactions: Oxidized thiophene derivatives.
Coupling Reactions: Coupled products with extended conjugation or functionalization.
Applications De Recherche Scientifique
4-Bromothiophene-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a carbonic anhydrase inhibitor, which could be useful in treating conditions like glaucoma and epilepsy.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound’s interactions with biological targets are explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Bromothiophene-3-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to decreased production of aqueous humor in the eye, reducing intraocular pressure in glaucoma . The sulfonamide group plays a crucial role in binding to the enzyme’s active site, while the thiophene ring contributes to the compound’s overall stability and specificity.
Comparaison Avec Des Composés Similaires
Thiophene-2-sulfonamide: Another thiophene-based sulfonamide with similar inhibitory properties.
4-Chlorothiophene-3-sulfonamide: A chlorinated analog with potentially different reactivity and biological activity.
Thiophene-3-sulfonamide: A non-halogenated analog with distinct properties.
Uniqueness: 4-Bromothiophene-3-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C4H4BrNO2S2 |
|---|---|
Poids moléculaire |
242.1 g/mol |
Nom IUPAC |
4-bromothiophene-3-sulfonamide |
InChI |
InChI=1S/C4H4BrNO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H,(H2,6,7,8) |
Clé InChI |
PCTWUFLFANAQQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CS1)Br)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B13216921.png)
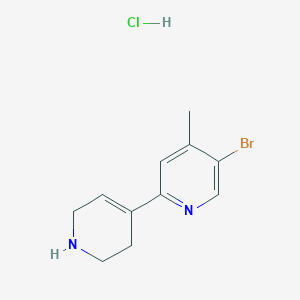
![Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13216930.png)
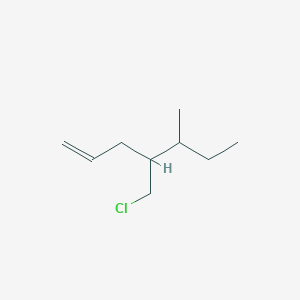
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13216936.png)
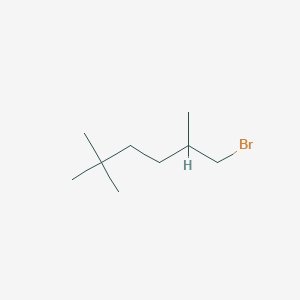
![Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13216958.png)
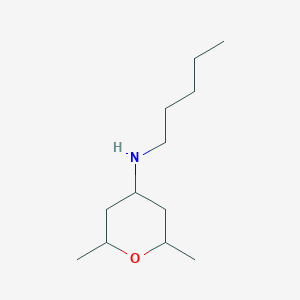
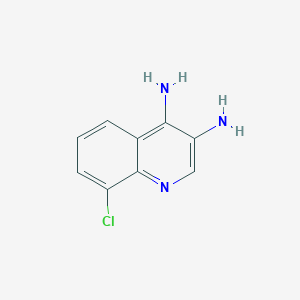

![tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13216977.png)
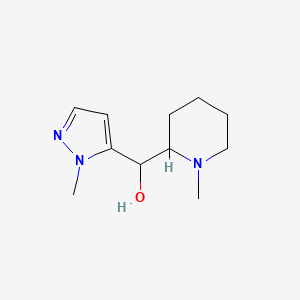
![5-Oxaspiro[3.5]nonane-8-sulfonamide](/img/structure/B13217007.png)
![(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13217012.png)
